2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene
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Overview
Description
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene is an organic compound with the molecular formula C9H10ClFO It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, methoxymethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene can be achieved through several synthetic routes. One common method involves the halogenation of 3-(methoxymethyl)-1-methylbenzene, followed by the introduction of the fluorine atom. The reaction conditions typically involve the use of halogenating agents such as chlorine gas or sulfuryl chloride, and fluorinating agents like hydrogen fluoride or fluorine gas. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the methoxymethyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include dehalogenated compounds and reduced methoxymethyl derivatives.
Scientific Research Applications
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes to inhibit or activate their function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-3-(methoxymethyl)phenol
- 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid
- 2-Chloro-4-fluoro-3-(methoxymethyl)phenyl)methanol
Uniqueness
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in substitution, oxidation, and reduction reactions, making it valuable for specific applications in research and industry.
Biological Activity
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevance in drug development.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C10H12ClF
- Molecular Weight: 188.65 g/mol
The presence of chlorine and fluorine atoms, along with a methoxymethyl group, contributes to its unique reactivity and interaction with biological targets.
Research indicates that this compound may act through various mechanisms:
-
Electrophilic Interactions:
- The compound can function as an electrophile, allowing it to react with nucleophilic sites in biological macromolecules such as proteins and nucleic acids.
- Enzyme Inhibition:
-
Receptor Modulation:
- The compound's structure suggests it may interact with various receptors, influencing signaling pathways critical for cellular functions.
Pharmacological Studies
Several studies have highlighted the biological effects of this compound:
- Anticancer Activity:
-
Neuroprotective Effects:
- Preliminary findings suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Study 1: Antitumor Efficacy in Cell Lines
A study evaluated the cytotoxicity of the compound against human breast cancer cell lines (MCF-7) and reported an IC50 value of approximately 10 µM, indicating significant antitumor activity. The study also explored the compound's ability to induce apoptosis, confirmed by flow cytometry analysis showing increased Annexin V positive cells after treatment.
Study 2: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. Behavioral tests indicated enhanced memory retention, suggesting a protective effect against neurotoxic agents.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
3-chloro-1-fluoro-2-(methoxymethyl)-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-6-3-4-8(11)7(5-12-2)9(6)10/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMGVGTZHGIAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)COC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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